
N-(2,2-di(furan-2-yl)ethyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, such as DFEI, often involves the Van Leusen reaction . This reaction involves the use of suitable furan or thiophene derivatives with tosylmethyl isocyanide (TOSMIC). The cyclization reactions occur with good to excellent yields .Molecular Structure Analysis
The molecular formula of DFEI is C14H12N2O4 and it has a molecular weight of 272.26. The structure of DFEI includes an isoxazole ring, which is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of DFEI are based on the Van Leusen reaction . This reaction involves the use of suitable furan or thiophene derivatives with tosylmethyl isocyanide (TOSMIC). The cyclization reactions occur with good to excellent yields .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of furan-containing compounds is a significant area of research due to their potential applications in materials science and pharmaceuticals. For instance, Aleksandrov and El’chaninov (2017) demonstrated the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by several electrophilic substitution reactions. This work contributes to the understanding of the reactivity and functionalization of furan derivatives (Aleksandrov & El’chaninov, 2017).
Biological Activities
Furan derivatives have been explored for their biological activities, including antimicrobial and antiprotozoal effects. Patrick et al. (2007) synthesized dicationic 3,5-diphenylisoxazoles, analogues of furamidine, demonstrating significant antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This research highlights the potential of furan derivatives in developing new treatments for protozoal infections (Patrick et al., 2007).
Antimicrobial Applications
The antimicrobial properties of furan-containing compounds are of interest for addressing drug-resistant infections. Cakmak et al. (2022) investigated a thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, for its antimicrobial activity, showcasing good efficacy against a range of microorganisms. This suggests the potential of furan derivatives in pharmacological applications (Cakmak et al., 2022).
Material Science Applications
Furan derivatives also find applications in materials science, for instance, in the synthesis of biobased polyesters. Jiang et al. (2014) utilized 2,5-bis(hydroxymethyl)furan, a rigid biobased diol, for the enzymatic synthesis of furan polyesters, pointing towards eco-friendly alternatives to petroleum-based materials (Jiang et al., 2014).
Future Directions
The future directions for the research on DFEI and similar isoxazole derivatives are likely to focus on further exploring their potential biological activities and therapeutic applications. This includes the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-14(13-5-6-16-20-13)15-9-10(11-3-1-7-18-11)12-4-2-8-19-12/h1-8,10H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMONKZQUOKNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

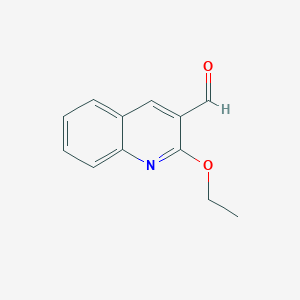


![3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2554513.png)
![N-[4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2554516.png)
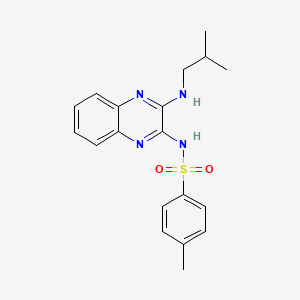
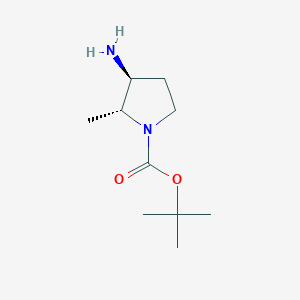
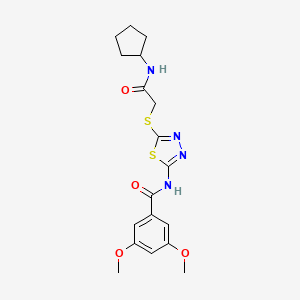
![Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2554522.png)


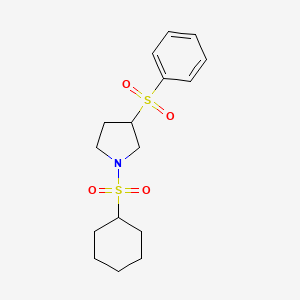
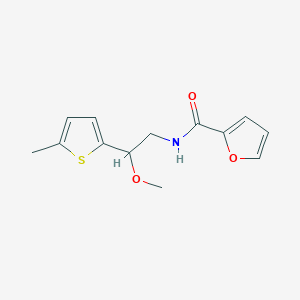
![2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2554529.png)